2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid
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Overview
Description
2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxy group at the 6th position and an acetic acid moiety attached to the 3rd position of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled temperature and pressure conditions to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to saturate the benzofuran ring.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuranones, while reduction can produce dihydrobenzofurans.
Scientific Research Applications
2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the acetic acid moiety play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzofuran: Lacks the acetic acid moiety but shares the benzofuran core structure.
3-Acetyl-6-hydroxybenzofuran: Contains an acetyl group instead of the acetic acid moiety.
6-Hydroxy-2,3-dihydrobenzofuran: Similar structure but without the acetic acid group.
Uniqueness
2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid is unique due to the presence of both the hydroxy group and the acetic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(3R)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXRWHAYNFAHBM-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=C(C=C2)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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